An In-depth Technical Guide to 1-Phenylcyclopropane-1-sulfonyl chloride: A Keystone Building Block for Next-Generation Therapeutics
An In-depth Technical Guide to 1-Phenylcyclopropane-1-sulfonyl chloride: A Keystone Building Block for Next-Generation Therapeutics
CAS Number: 1359655-41-6[1][2]
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Structurally Unique Electrophile
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is relentless. 1-Phenylcyclopropane-1-sulfonyl chloride has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation. Its unique three-dimensional structure, combining the rigidity of a cyclopropane ring with the electrophilic reactivity of a sulfonyl chloride, offers a compelling tool for researchers and scientists. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and application, with a particular focus on its role in the design of Proteolysis Targeting Chimeras (PROTACs).
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance metabolic stability, modulate potency, and improve permeability.[3][4][5] The strained three-membered ring introduces conformational rigidity and possesses unique electronic properties, including enhanced π-character in its C-C bonds.[4] When appended to a sulfonyl chloride, this moiety provides a reactive handle for conjugation while presenting a distinct steric and electronic profile, influencing the binding kinetics and overall efficacy of the parent molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 1-Phenylcyclopropane-1-sulfonyl chloride is paramount for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1359655-41-6 | [1][2] |
| Molecular Formula | C₉H₉ClO₂S | [1][2] |
| Molecular Weight | 216.68 g/mol | [1][2] |
| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid | General knowledge |
| Purity | ≥97% (Commercially available) | [1][2] |
| Storage | Room temperature, under inert atmosphere, protected from moisture | [2] |
Note: Due to the limited availability of publicly accessible experimental data, some properties are predicted based on analogous structures.
Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride: A Proposed Pathway
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for 1-Phenylcyclopropane-1-sulfonyl chloride.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile
This step involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane using a phase-transfer catalyst.[6][7]
-
To a stirred solution of 2-phenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as benzyltriethylammonium bromide (0.1 eq) in a suitable organic solvent (e.g., dichloromethane), add a 50% aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and add 1,2-dibromoethane (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-phenylcyclopropane-1-carbonitrile.[8]
Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic Acid
The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid.[6]
-
Reflux a mixture of 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in concentrated hydrochloric acid for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 1-phenylcyclopropane-1-carboxylic acid, which can be further purified by recrystallization.
Step 3: Conversion to 1-Phenylcyclopropan-1-amine
A Curtius rearrangement of the carboxylic acid provides a reliable method for the synthesis of the corresponding amine.
-
Convert 1-phenylcyclopropane-1-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.
-
Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate.
-
Hydrolyze the isocyanate with aqueous acid to yield 1-phenylcyclopropan-1-amine.
Step 4: Diazotization and Conversion to 1-Phenylcyclopropane-1-thiol
The primary amine is converted to a diazonium salt, which is then displaced by a sulfur nucleophile.[9][10]
-
Dissolve 1-phenylcyclopropan-1-amine in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the diazonium salt.[9][10]
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as sodium hydrogen sulfide (NaSH) or potassium ethyl xanthate.
-
Slowly add the cold diazonium salt solution to the sulfur nucleophile solution.
-
If using potassium ethyl xanthate, the resulting xanthate ester is then hydrolyzed under basic conditions to yield the thiol.
-
Acidify the reaction mixture and extract the product, 1-phenylcyclopropane-1-thiol, with an organic solvent.
Step 5: Oxidative Chlorination to 1-Phenylcyclopropane-1-sulfonyl chloride
The final step involves the oxidation of the thiol to the target sulfonyl chloride.
-
Dissolve 1-phenylcyclopropane-1-thiol in a suitable solvent system, such as acetonitrile and water.
-
Cool the solution in an ice bath and add an oxidizing/chlorinating agent, such as chlorine gas or trichloroisocyanuric acid, portion-wise, maintaining a low temperature.
-
Stir the reaction mixture at low temperature for a specified time, monitoring by TLC.
-
Upon completion, work up the reaction by removing any solid byproducts via filtration and extracting the aqueous phase with an organic solvent.
-
Wash the organic layer, dry it, and concentrate under reduced pressure to yield 1-phenylcyclopropane-1-sulfonyl chloride.
Reactivity and Mechanistic Considerations
The reactivity of 1-phenylcyclopropane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom highly susceptible to nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.
Key Reactions
Caption: Key nucleophilic substitution reactions of 1-Phenylcyclopropane-1-sulfonyl chloride.
The primary utility of this reagent in drug development lies in its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Similarly, reaction with alcohols or phenols yields sulfonate esters.
Application in Proteolysis Targeting Chimeras (PROTACs)
The designation of 1-phenylcyclopropane-1-sulfonyl chloride as a "Protein Degrader Building Block" points directly to its application in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (PROTAC-target protein-E3 ligase).[11][12][13] The 1-phenylcyclopropane-1-sulfonyl moiety can be incorporated into the linker structure, offering several potential advantages:
-
Rigidity and Conformational Constraint: The cyclopropane ring introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially enhancing the stability of the ternary complex.[11][14]
-
Modulation of Physicochemical Properties: The phenylcyclopropyl group can influence the solubility, lipophilicity, and metabolic stability of the PROTAC. The cyclopropyl group itself is known to be relatively resistant to oxidative metabolism, which can improve the pharmacokinetic profile of the drug.[3]
-
Unique Steric and Electronic Profile: The three-dimensional arrangement of the phenyl and cyclopropyl groups provides a unique steric footprint that can influence interactions within the binding pockets of the target protein and the E3 ligase. This can contribute to improved binding affinity and selectivity.[2][15]
The sulfonyl chloride functionality serves as a convenient reactive handle for attaching this linker component to either the target protein ligand or the E3 ligase ligand, typically through the formation of a robust sulfonamide bond with an amine group on one of the ligands.
Safety and Handling
As a reactive sulfonyl chloride, 1-phenylcyclopropane-1-sulfonyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
1-Phenylcyclopropane-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique structural and electronic properties, stemming from the combination of a phenylcyclopropyl motif and a reactive sulfonyl chloride, make it an attractive component for the design of next-generation therapeutics such as PROTACs. The proposed synthetic pathway, based on established chemical transformations, provides a framework for its preparation in a laboratory setting. As the field of targeted protein degradation continues to expand, the demand for innovative and structurally diverse building blocks like 1-phenylcyclopropane-1-sulfonyl chloride is expected to grow, paving the way for the development of novel and more effective medicines.
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